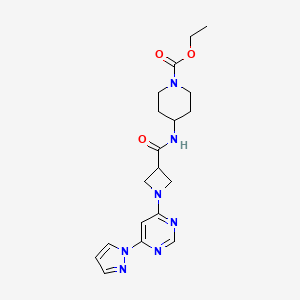
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole (also known as MOPO) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential uses in both laboratory and clinical settings. MOPO has been studied for its potential to act as an antioxidant, to inhibit certain enzymes, and to modulate the activity of certain proteins. It has also been used in the synthesis of other compounds, and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
Compounds containing the 1,2,4-oxadiazole moiety, such as 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated moderate activity against microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. The presence of hetero systems, including oxadiazole, contributed to these activities, suggesting potential applications in developing new antibacterial and antioxidant agents (Anusevičius et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
The oxadiazole derivatives have been utilized in the development of hole-blocking materials for OLEDs. The synthesis and application of bis(1,3,4-oxadiazole) systems in LEDs indicate their significant role in improving device performance, efficiency, and the electron-injection/hole-blocking layer properties. This research demonstrates the compound's utility in advancing OLED technology, offering insights into materials science and engineering (Wang et al., 2001).
Anticancer Potential
A study identified a novel 1,2,4-oxadiazole derivative as an apoptosis inducer with activity against various cancer cell lines. This compound's ability to induce apoptosis highlights its potential as an anticancer agent. The structural activity relationship (SAR) studies provided insights into the modifications enhancing its anticancer properties, emphasizing the importance of oxadiazole derivatives in therapeutic applications (Zhang et al., 2005).
Corrosion Inhibition
Research on oxadiazole derivatives, such as 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole, has demonstrated their effectiveness as corrosion inhibitors for metals in various environments. These studies explore the compounds' inhibitory mechanisms and efficiencies, providing valuable information for industrial applications in protecting materials from corrosion (Rochdi et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXVDZJXNNDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)


![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
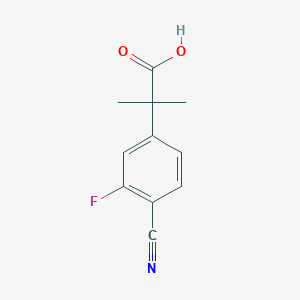

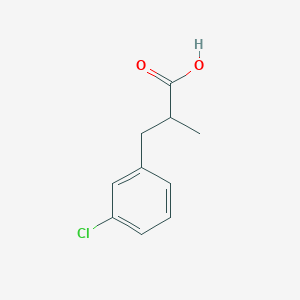
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
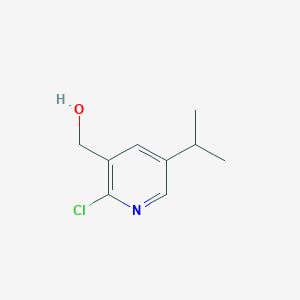
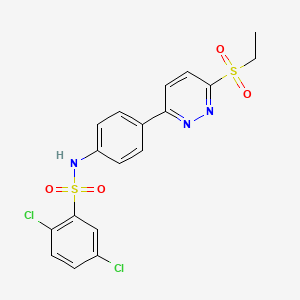
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

